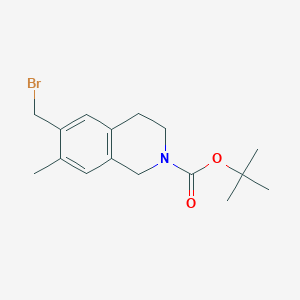
(1S,2R,6R)-6-(hydroxymethyl)cyclohex-3-ene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R,6R)-6-(hydroxymethyl)cyclohex-3-ene-1,2-diol is a chiral organic compound with a unique structure that includes a cyclohexene ring substituted with hydroxymethyl and diol groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,6R)-6-(hydroxymethyl)cyclohex-3-ene-1,2-diol can be achieved through several synthetic routes. One common method involves the catalytic hydrogenation of a precursor compound, such as a cyclohexadiene derivative, followed by selective hydroxylation. Reaction conditions typically include the use of catalysts like palladium on carbon and reagents such as hydrogen gas and water.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced separation techniques like chromatography may be employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2R,6R)-6-(hydroxymethyl)cyclohex-3-ene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The double bond in the cyclohexene ring can be reduced to form a cyclohexane derivative.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include carboxylic acids, cyclohexane derivatives, and various substituted cyclohexene compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1S,2R,6R)-6-(hydroxymethyl)cyclohex-3-ene-1,2-diol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of enantiomerically pure compounds.
Biology
In biological research, this compound may be used as a model substrate to study enzyme-catalyzed reactions, particularly those involving hydroxylation and oxidation.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties, such as anti-inflammatory or antioxidant effects.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals, polymers, and other materials with specific functional properties.
Mecanismo De Acción
The mechanism by which (1S,2R,6R)-6-(hydroxymethyl)cyclohex-3-ene-1,2-diol exerts its effects depends on its specific application. For example, in enzymatic reactions, the compound may act as a substrate that undergoes transformation through the catalytic action of enzymes. The molecular targets and pathways involved can vary, but typically include interactions with active sites of enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (1S,2R,6R)-6-(hydroxymethyl)cyclohex-3-ene-1,2-diol include:
- (1R,2S,6S)-6-(hydroxymethyl)cyclohex-3-ene-1,2-diol
- (1S,2R,6R)-6-(methoxymethyl)cyclohex-3-ene-1,2-diol
- (1S,2R,6R)-6-(hydroxymethyl)cyclohexane-1,2-diol
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity patterns and interactions with biological targets.
Propiedades
Fórmula molecular |
C7H12O3 |
|---|---|
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
(1S,2R,6R)-6-(hydroxymethyl)cyclohex-3-ene-1,2-diol |
InChI |
InChI=1S/C7H12O3/c8-4-5-2-1-3-6(9)7(5)10/h1,3,5-10H,2,4H2/t5-,6-,7+/m1/s1 |
Clave InChI |
JIULRVIFQNXLCR-QYNIQEEDSA-N |
SMILES isomérico |
C1C=C[C@H]([C@H]([C@H]1CO)O)O |
SMILES canónico |
C1C=CC(C(C1CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


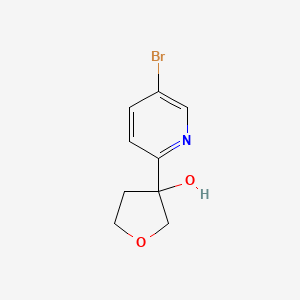
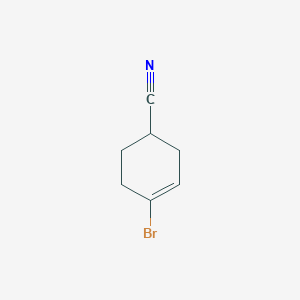
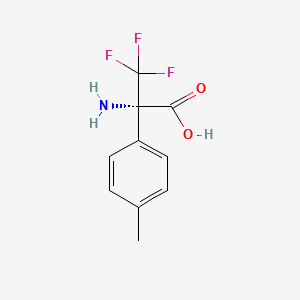
![methyl (Z)-2-[(2S,3R,12bR)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate](/img/structure/B13909884.png)
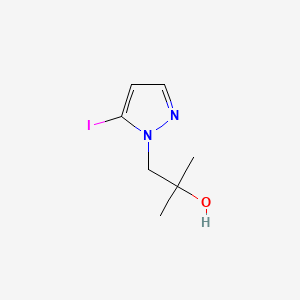
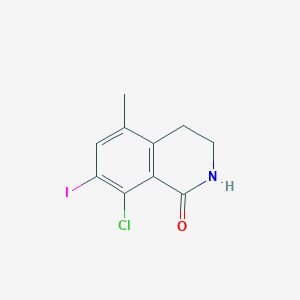
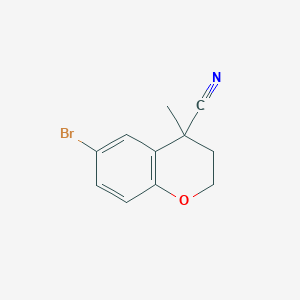
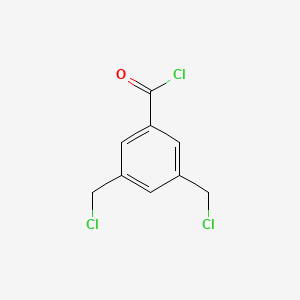

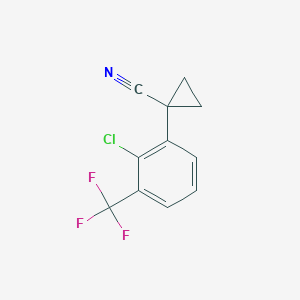
![Exo-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-6-carboxylic acid](/img/structure/B13909928.png)
